molecular formula C16H15FN2O B2505722 2-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol CAS No. 923196-41-2

2-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol

Cat. No. B2505722
CAS RN: 923196-41-2
M. Wt: 270.307
InChI Key: VPNBFXIWDBEUTB-UHFFFAOYSA-N
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Description

Imidazole derivatives, such as the one you mentioned, are a type of organic compound that contain an imidazole ring. This ring is a five-membered planar ring, which includes two nitrogen atoms and three carbon atoms . These compounds are often used in the synthesis of various pharmaceuticals and functional materials .


Synthesis Analysis

Imidazole derivatives can be synthesized through a variety of methods. One common method involves a three-component reaction of a certain type of carbonitrile, a ketone, and propanedinitrile . The reaction conditions are often mild enough to include a variety of functional groups .


Molecular Structure Analysis

The molecular structure of imidazole derivatives can exhibit strong solution fluorescence and molecular structure and conformation controlled fluorescence photoswitching . Solid state structural studies have revealed strong intramolecular H-bonding in the crystal lattice .


Chemical Reactions Analysis

Imidazole derivatives can undergo a variety of chemical reactions. For example, they can exhibit fluorescence switching in response to external stimuli . They can also undergo reactions that form one of the heterocycle’s core bonds .


Physical And Chemical Properties Analysis

Imidazole derivatives often exhibit strong fluorescence, which can depend on solvent polarity . They can also display strong fluorescence both in solution and solid state .

Scientific Research Applications

Antioxidant and Anti-Inflammatory Properties

These applications highlight the versatility and potential impact of this compound in diverse scientific domains. Keep in mind that ongoing research may uncover additional uses and properties. If you’d like more detailed information on any specific application, feel free to ask! 🌟

Mechanism of Action

The mechanism of action of imidazole derivatives can vary depending on their specific structure and the context in which they are used. For example, some imidazole derivatives can act as inhibitors of certain proteins, contributing to their potential use in cancer treatment .

properties

IUPAC Name

2-[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O/c17-13-6-2-1-5-12(13)11-19-15-8-4-3-7-14(15)18-16(19)9-10-20/h1-8,20H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPNBFXIWDBEUTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2CCO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol

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